Cytidine Diphosphate

説明

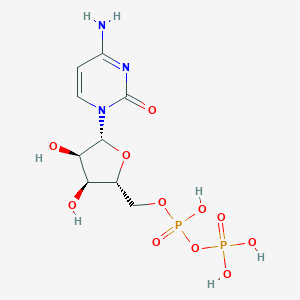

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIADYZPOWUWEW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014481 | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-38-7 | |

| Record name | Cytidine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZH821MXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用機序

Target of Action

Cytidine-5’-Diphosphate (CDP) is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. It primarily targets several enzymes, including:

- 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase : This enzyme is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two major building blocks of isoprenoid compounds.

- 3-deoxy-manno-octulosonate cytidylyltransferase : This enzyme is found in Escherichia coli.

- N-acylneuraminate cytidylyltransferase : This enzyme is found in Neisseria meningitidis.

- Cytidylate kinase : This enzyme is found in Escherichia coli (strain K12).

- CDP-paratose 2-epimerase : This enzyme is found in Salmonella typhi.

Mode of Action

The interaction of CDP with its targets results in the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and cytidine monophosphate (CMP).

Biochemical Pathways

CDP plays a crucial role in the biosynthesis of phosphatidylcholine from choline, a common biochemical process in cell membranes. It also serves as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis.

生化学分析

Biochemical Properties

Cytidine-5’-diphosphate is involved in various biochemical reactions. It interacts with enzymes such as cytidine kinase and 5’-nucleotidase, which interconvert cytidine to CMP. It also plays a role in the synthesis of phosphatidylcholine from choline, a common biochemical process in cell membranes.

Cellular Effects

Cytidine-5’-diphosphate has significant effects on various types of cells and cellular processes. It influences cell function by participating in the generation of phosphatidylcholine, a key component of cell membranes. This process impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Cytidine-5’-diphosphate involves its conversion to cytidine and choline, which then enter the brain separately and are used to resynthesize CDP inside brain cells. This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Cytidine-5’-diphosphate can change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it is known that Cytidine-5’-diphosphate plays a crucial role in many biochemical pathways.

Metabolic Pathways

Cytidine-5’-diphosphate is involved in several metabolic pathways. It is a key intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels.

生物活性

Cytidine-5'-diphosphate (CDP) is a nucleotide that plays a crucial role in various biological processes, particularly in the synthesis of phospholipids and neurotransmitters. This article delves into the biological activity of CDP, emphasizing its neuroprotective effects, therapeutic applications, and underlying mechanisms.

Overview of Cytidine-5'-Diphosphate

CDP is a pyrimidine nucleotide that consists of a cytosine base, ribose sugar, and two phosphate groups. It is involved in the biosynthesis of phosphatidylcholine, a major component of cell membranes. The metabolism of CDP leads to the formation of choline and cytidine, which are essential for various cellular functions.

CDP exerts its biological effects primarily through the following mechanisms:

- Neuroprotective Effects : CDP has been shown to reduce neuronal apoptosis and promote neuroplasticity, particularly in conditions of ischemia and neurodegeneration . It enhances the synthesis of membrane phospholipids, thereby stabilizing neuronal membranes during stress conditions .

- Modulation of Neurotransmitter Levels : CDP administration has been linked to increased levels of norepinephrine and dopamine in the central nervous system (CNS), which may contribute to its cognitive-enhancing effects .

- Influence on Brain Structure : Studies have demonstrated that CDP can increase gray matter volumes in specific brain regions associated with cognitive functions. For instance, a study involving methamphetamine-dependent patients revealed significant increases in gray matter volumes in areas such as the left middle frontal gyrus and right hippocampus following CDP treatment .

Clinical Applications

CDP has been investigated for its potential therapeutic benefits in various neurological disorders:

- Stroke : Clinical trials have shown that CDP can improve functional outcomes and reduce neurological deficits in stroke patients. A pooled analysis indicated that CDP treatment resulted in better recovery outcomes compared to placebo .

- Cognitive Impairment : In patients with mild vascular cognitive impairment and Alzheimer's disease, CDP has demonstrated improvements in cognitive performance and memory function .

- Neurodegenerative Disorders : CDP has shown promise in treating conditions like glaucoma and other slowly progressing neurodegenerative diseases by enhancing neuronal health and function .

Case Studies

- Methamphetamine Dependence : A randomized controlled trial examined the effects of CDP on brain structures and craving levels in methamphetamine users. Results indicated that CDP significantly reduced cravings and increased gray matter volumes associated with cognitive control .

- Ischemic Optic Neuropathy : In a pilot study involving patients with non-arteritic ischemic optic neuropathy, treatment with CDP led to improvements in visual function, suggesting its potential utility in optic nerve disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of CDP:

科学的研究の応用

Cytidine-5'-diphosphate (CDP) is a crucial molecule in various biological processes, particularly in the synthesis of phospholipids and neurotransmitters. Its applications span several domains, including neuroprotection, cognitive enhancement, and treatment of neurological disorders. This article explores the scientific research applications of CDP, presenting comprehensive data and case studies.

Key Functions

- Biosynthesis of Membrane Phospholipids : CDP is integral in synthesizing structural phospholipids in neuronal membranes, particularly phosphatidylcholine.

- Neurotransmitter Regulation : It enhances the levels of neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system (CNS) .

Neuroprotection and Cognitive Enhancement

CDP-choline has been extensively studied for its neuroprotective properties, particularly in conditions involving neuronal injury or degeneration.

- Neuroprotective Effects : Studies indicate that CDP-choline can reduce ischemic lesions in animal models and improve cognitive functions in patients with age-related dementia . For instance, a randomized clinical trial demonstrated improvements in cognitive ratings among patients with chronic cerebral ischemia treated with CDP-choline .

- Memory Enhancement : CDP-choline has shown promise as a memory-enhancing agent in both aging populations and those with neurodegenerative diseases. A study involving maternal ingestion of CDP during pregnancy highlighted its positive impacts on neuronal development and memory function in offspring .

Treatment of Neurological Disorders

CDP-choline is being explored as a therapeutic agent for various neurological conditions.

- Stroke and Traumatic Brain Injury : Its administration post-stroke or brain injury has been linked to improved recovery outcomes due to its role in membrane repair and neurotransmitter synthesis .

- Addiction Treatment : Recent studies suggest that CDP-choline may aid in reducing cravings and improving cognitive functions in individuals with stimulant dependence, such as methamphetamine users . A clinical trial reported significant increases in gray matter volumes associated with reduced cravings after CDP treatment.

Pain Management

Research has identified the potential of CDP-choline as an antihyperalgesic agent.

- Pain Models : In experimental models of neuropathic pain, intracerebroventricular administration of CDP-choline demonstrated significant reductions in pain sensitivity, suggesting its utility in managing chronic pain conditions .

Data Table: Summary of Key Studies on CDP Applications

類似化合物との比較

Comparison with Similar Compounds

The following section compares CDP with structurally or functionally related nucleotides and derivatives, emphasizing metabolic roles, structural distinctions, and clinical relevance.

Table 1: Comparative Analysis of CDP and Analogous Compounds

Structural Distinctions

- Phosphorylation State : CDP contains two phosphate groups, distinguishing it from CMP (one phosphate) and CTP (three phosphates). The pyrophosphate bridge in CDP is asymmetrical, with P–O bond lengths differing between the anhydride oxygen atoms .

- Zwitterionic Properties: CDP’s protonated N3 atom facilitates unique interactions in enzymatic binding, unlike non-zwitterionic analogs like UDP or ADP .

- Derivative Modifications: CDP-choline and CDP-ethanolamine retain CDP’s core structure but append choline or ethanolamine, respectively, altering solubility and substrate specificity .

Metabolic Pathways

- Kennedy Pathway: CDP-choline and CDP-ethanolamine are central to PC and PE synthesis, combining with diacylglycerol (DAG) to form phospholipids . In contrast, UDP primarily participates in carbohydrate metabolism .

- Nucleotide Interconversion: CDP is interconvertible with CMP (via phosphorylation) and CTP (via CDP kinase), while CTP cannot directly form CDP-choline .

- Degradation Mechanisms : CDP-Neu5Ac undergoes self-anhydride formation during degradation, a pathway absent in UDP-sialic acid derivatives .

Clinical and Pharmacological Relevance

- CDP-choline (Citicoline) : Demonstrated efficacy in enhancing gray matter volume in methamphetamine-dependent patients and mitigating ischemic damage by stabilizing membranes .

- CDP in Disease States : Reduced CDP levels correlate with disrupted pyrimidine metabolism in cancer cells (e.g., under TPP-resveratrol treatment) and chronic lymphocytic leukemia (CLL) lymphocytes .

準備方法

Condensation Reactions Using Carbodiimide Reagents

The foundational chemical approach for CDP-derived compounds involves condensation reactions between cytidine monophosphate (CMP) and phosphate donors. Kennedy’s pioneering method used dicyclohexylcarbodiimide (DCC) in hydrous pyridine to link 5'-CMP and choline phosphate, yielding CDP-choline at approximately 50% efficiency. Key steps include:

-

Activation of Phosphate Groups : DCC facilitates the formation of a reactive intermediate by dehydrating the phosphate donor.

-

Nucleophilic Attack : The 5'-hydroxyl group of CMP attacks the activated phosphate, forming a phosphodiester bond.

-

Purification : Chromatography and crystallization isolate CDP derivatives from byproducts like cytidine diphosphate ethanolamine.

Table 1: Chemical Synthesis Parameters for CDP Derivatives

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC-Pyridine | DCC, Pyridine | 50.0 | 85–90 |

| Morpholidate | Morpholine, DCC | 50.0 | 88–92 |

| p-Toluenesulfonyl | TsCl, HMPA | 45.0 | 82–87 |

Enzymatic Production via CDP-Diacylglycerol Synthase

Substrate Phosphorylation and Acylation

Enzymatic routes leverage CDP-diacylglycerol synthase (CDS) to produce CDP-containing phospholipids. A three-step procedure converts glycerol to CDP-diacylglycerol:

-

Glycerol Phosphorylation : Glycerokinase phosphorylates glycerol to sn-glycerol-3-phosphate (G3P).

-

Acylation : G3P acyltransferase adds acyl groups to form phosphatidic acid (PA).

-

CDP Activation : CDS catalyzes the reaction between PA and CTP, producing CDP-diacylglycerol.

This method achieves 30% overall yield and avoids labor-intensive chemical purification, though it requires specialized enzymes and cofactors.

Optimization of Enzyme Kinetics

Kinetic studies reveal that CDS activity depends on magnesium ions (Mg²⁺) and optimal pH (7.5–8.0). Substrate inhibition occurs at CTP concentrations above 5 mM, necessitating fed-batch strategies for industrial-scale production.

Biological Synthesis Using Engineered Pichia pastoris

Metabolic Engineering for CDP-Choline Biosynthesis

Recent advances employ Pichia pastoris for one-step CDP-choline synthesis, demonstrating the potential for in vivo CDP production. Key modifications include:

Table 2: Fermentation Parameters for CDP-Choline Production

| Strain Modification | CDP-Choline Titer (g/L) | ATP Increase (%) |

|---|---|---|

| Wild-Type | 0.07 | – |

| CK + CCT Overexpression | 1.20 | 15 |

| Hnm1 + Citrate Synthase | 6.00 | 120 |

ATP Generation and Substrate Utilization

ATP availability limits CDP synthesis in biological systems. Engineering ATP-generating pathways—such as citrate synthase overexpression—boosted CDP-choline production by 120%, underscoring the link between energy metabolism and nucleotide biosynthesis.

Industrial-Scale Purification Techniques

Q & A

Q. What enzymatic pathways are involved in CDP biosynthesis, and how can they be assayed in vitro?

CDP biosynthesis occurs via sequential phosphorylation: cytidine-5'-monophosphate (CMP) is phosphorylated to CDP by CMP kinase (CMPK), followed by CDP kinase (CDPK)-mediated conversion to CTP. Assaying these steps involves:

Q. How can CDP stability be assessed during experimental workflows?

CDP degradation under varying pH, temperature, and storage conditions can be evaluated using:

Q. What role does CDP play in phospholipid synthesis, and how is this pathway regulated?

CDP is a precursor for phosphatidylcholine (PC) synthesis via CDP-choline. Regulation occurs through:

- Substrate availability : CTP and phosphocholine levels control CDP-choline formation.

- Enzyme kinetics : Choline phosphate cytidylyltransferase (CCT) activity is rate-limiting.

- Transcriptional control : Nutrient stress upregulates CCT expression in yeast models .

Advanced Research Questions

Q. How can metabolic engineering optimize CDP-choline production in yeast, and what bottlenecks persist?

Strategies include:

- Overexpression of CMPK and CDPK : Enhances phosphorylation efficiency.

- ATP regeneration systems : Co-expression of polyphosphate kinases improves ATP availability.

- Competing pathway disruption : Deletion of HIS4 and CDA reduces metabolic分流. Current bottlenecks include feedback inhibition of CCT and redox imbalance, limiting yields to ~85% molar efficiency .

Q. How do structural interactions between CDP and enzymes like cytidine monophosphate kinase (CMPK) influence catalytic activity?

X-ray crystallography (e.g., PDB ID: 2CMK) reveals:

Q. What methodologies resolve contradictions in reported enzymatic activity of CDP-related kinases?

Discrepancies arise from assay conditions (e.g., ionic strength, ATP:Mg²⁺ ratios). Standardization steps:

Q. How can CDP’s role in nerve regeneration be modeled in vivo, and what biomarkers are relevant?

Preclinical models include:

- Sciatic nerve crush in rats : Topical CDP-choline (100 mg/kg/day) improves axon density and myelin thickness.

- Biomarkers : Quantify malondialdehyde (MDA) for oxidative stress and ELISA for neurotrophic factors (e.g., NGF).

- Functional assays : Electrophysiology (e.g., compound muscle action potentials) assesses recovery .

Data Analysis and Technical Challenges

Q. How do gradient open port sampling (OPS) systems improve detection of CDP-protein interactions?

OPS coupled with LC-MS enables:

Q. What computational tools predict CDP’s metabolic flux in pathway networks?

Tools include:

- COBRApy : Simulate CDP-choline synthesis under ATP-limiting conditions.

- BRENDA Database : Extract kinetic parameters (e.g., Km for CMPK = 0.2 mM).

- KEGG Mapper : Map CDP to nucleotide metabolism (PATH: ko00230) .

Contradictions and Emerging Insights

Q. Why do CDP-choline yields vary between S. cerevisiae and P. pastoris systems?

P. pastoris achieves 29.7 g/L CDP-choline (vs. 13.5 g/L in S. cerevisiae) due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。